molecular formula C8H9O3PS B7821774 Dioxabenzofos CAS No. 90293-16-6

Dioxabenzofos

Cat. No.: B7821774
CAS No.: 90293-16-6
M. Wt: 216.20 g/mol
InChI Key: OUNSASXJZHBGAI-UHFFFAOYSA-N
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Description

Dioxabenzofos, also known as Salithion, is an organophosphorus compound that was historically used as a non-systemic insecticide to control pests such as leafhoppers, moths, and aphids on crops like rice and ornamentals . Its primary mechanism of action, which continues to be of significant interest in toxicology and environmental science research, is the inhibition of the enzyme acetylcholinesterase (AChE) . By binding to AChE, this compound disrupts nerve function, providing a model for studying the neurotoxic effects of organophosphates . Recent enantioselective studies highlight its continued relevance, demonstrating that the (S)-enantiomer exhibits a significantly higher binding affinity and inhibitory potency towards AChE compared to the (R)-enantiomer, a key consideration for understanding its mode of action at the molecular level . As a chiral organothiophosphate insecticide, it is classified as a PAN Bad Actor Chemical and is noted for its toxicity upon contact or ingestion, as well as its potential to cause organ damage and pose long-lasting risks to aquatic life . Researchers utilize this obsolete pesticide to investigate the environmental fate, ecological impact, and resistance mechanisms of pollutants, offering insights critical for risk assessment and the development of management strategies for organophosphorus compounds . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

2-methoxy-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O3PS/c1-9-12(13)10-6-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNSASXJZHBGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP1(=S)OCC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041885
Record name Dioxabenzofos
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Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3811-49-2, 90293-10-0, 90293-16-6
Record name Salithion
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Record name Dioxabenzofos [BSI:ISO]
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Record name (S)-Salithion
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Record name (R)-Salithion
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Record name Dioxabenzofos
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Record name 2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulphide
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Record name DIOXABENZOFOS
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Preparation Methods

The synthesis of Dioxabenzofos involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-methoxyphenol with phosphorus pentasulfide to form the desired product. The reaction typically requires controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Dioxabenzofos undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids or bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Structure : Dioxabenzofos features a benzodioxaphosphinine ring structure, which contributes to its biological activity.
  • Mechanism : It acts as a cholinesterase inhibitor , disrupting the normal functioning of the cholinergic nervous system by preventing the breakdown of acetylcholine. This leads to overstimulation of nerve cells, resulting in neurotoxic effects.

Scientific Research Applications

This compound has been employed in various research domains:

Chemistry

  • Analytical Reference Standard : It is used as a reference standard in chromatography techniques for detecting residues in food, animal tissues, and plant materials.
  • Synthesis Studies : Research into synthetic routes for producing this compound has focused on optimizing conditions for high yield and purity.

Biology

  • Neurotoxicity Studies : Investigations into the effects of this compound on insect physiology have provided insights into its neurotoxic mechanisms.
  • Ecotoxicology : Studies assess the environmental impact of this compound on non-target organisms and ecosystems, evaluating its persistence and degradation in various environments .

Medicine

  • Therapeutic Investigations : Research is ongoing to explore potential therapeutic applications of organophosphates like this compound in treating certain medical conditions linked to cholinergic dysfunctions.

Industry

  • Pesticide Use : this compound is widely used in agriculture to control insect populations, demonstrating effectiveness against various pests while raising concerns about its toxicity to non-target species .

Case Study 1: Insecticidal Efficacy

A study evaluated the effectiveness of this compound against common agricultural pests. Results demonstrated a significant reduction in pest populations when applied at recommended dosages. The study highlighted the compound's selective toxicity towards insects compared to mammals due to differences in metabolic pathways.

Case Study 2: Environmental Impact Assessment

An ecotoxicological assessment investigated the long-term effects of this compound on aquatic ecosystems. Findings indicated that while it effectively controls pest populations, it poses risks to aquatic organisms due to bioaccumulation and persistence in water bodies .

Biochemical Analysis

This compound exhibits specific biochemical properties that are critical for its function:

  • Biochemical Pathways : As an acetylcholinesterase inhibitor, it alters neurotransmitter dynamics, leading to disrupted signaling pathways in nerve cells.
  • Cellular Effects : The compound's inhibition of acetylcholinesterase results in excessive acetylcholine accumulation, causing neurotoxic symptoms such as paralysis and convulsions in insects.

Mechanism of Action

Dioxabenzofos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, which ultimately results in paralysis and death of the insect . The molecular target is acetylcholinesterase, and the pathway involves the disruption of normal neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dioxabenzofos is compared to three classes of compounds: organophosphates, triazoles, and neonicotinoids, focusing on structural, functional, and regulatory differences.

Structural and Functional Differences

Table 1: Structural and Functional Comparison
Compound Molecular Formula Class Primary Use Key Structural Features
This compound C₈H₉O₃PS Organophosphate Insecticide Benzodioxaphosphorin ring with S and O atoms
Dimethylvinphos C₁₀H₁₀Cl₃O₄P Organophosphate Insecticide Trichlorinated vinyl group
Diniconazole C₁₅H₁₇Cl₂N₃O Triazole Fungicide Triazole ring with Cl substituents
Dinotefuran C₇H₁₄N₄O₃ Neonicotinoid Insecticide Nitroguanidine moiety

Key Observations :

  • Organophosphates (this compound, Dimethylvinphos) share a phosphorus core but differ in substituents. Dimethylvinphos contains three chlorine atoms, enhancing its lipophilicity and environmental persistence compared to this compound .
  • Diniconazole (triazole) lacks phosphorus but includes a nitrogen-rich heterocycle, targeting fungal cytochrome P450 enzymes instead of acetylcholinesterase (common in organophosphates) .
  • Dinotefuran (neonicotinoid) acts on insect nicotinic acetylcholine receptors, reflecting a divergent mode of action from this compound .

Analytical and Performance Metrics

Table 2: Chromatographic and Recovery Data in Milk Samples
Compound Retention Time (min) Recovery (%) RSD (%) LOQ (μg/kg)
This compound 9.19 101.7 2.7 2.0
Diniconazole 13.05 100.7 3.3 5.0
Dinotefuran 2.33 81.0 19.3 10.0

Key Observations :

  • This compound exhibits higher recovery (101.7%) and lower variability (RSD = 2.7%) compared to Dinotefuran (81.0% recovery, RSD = 19.3%), suggesting superior analytical reliability in complex matrices like milk .
  • Its lower limit of quantification (LOQ = 2.0 μg/kg ) indicates high sensitivity in residue detection .

Environmental and Regulatory Profiles

Table 3: Regulatory Status and Environmental Impact
Compound Regulatory Status Log P (Predicted) Solubility (mg/mL) Environmental Concerns
This compound Approved for foreign use 0.78 (WLOGP) 0.24 Moderate persistence, low bioaccumulation
Dinoseb Revoked tolerances 2.15 (XLOGP3) N/A High toxicity, groundwater contamination
Dinocap Foreign use only 1.64 (MLOGP) N/A Toxic to aquatic life

Key Observations :

    Biological Activity

    Dioxabenzofos, also known as Salithion, is an organophosphate insecticide characterized by its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the regulation of neurotransmitter levels in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of nerve cells. Understanding the biological activity of this compound is essential for evaluating its efficacy and safety in agricultural and ecological contexts.

    Target of Action

    This compound primarily targets acetylcholinesterase, disrupting normal cholinergic signaling pathways. This action is critical for its effectiveness as an insecticide, as it impairs the nervous system function of various pests.

    Mode of Action

    The compound acts by binding to the active site of AChE, preventing the breakdown of acetylcholine. This results in prolonged activation of acetylcholine receptors, leading to continuous stimulation of muscles and glands.

    Pharmacokinetics

    • Absorption : this compound can be absorbed through skin, lungs, and gastrointestinal tract.
    • Distribution : Once absorbed, it is distributed throughout the body and tends to accumulate in nerve tissues.
    • Metabolism : The liver metabolizes this compound via cytochrome P450 enzymes into less toxic metabolites.
    • Excretion : The metabolites are primarily excreted through the kidneys.

    Cellular Effects

    This compound significantly affects nerve cells by causing excessive accumulation of acetylcholine, which leads to:

    • Muscle twitching
    • Behavioral changes
    • Potentially fatal respiratory failure at high doses

    Dosage Effects in Animal Models

    Research indicates that the effects of this compound vary with dosage:

    • Low doses : Mild symptoms such as muscle twitching.
    • High doses : Severe neurotoxic effects leading to mortality.

    Biochemical Pathways

    This compound is involved in several metabolic pathways related to detoxification. The major metabolic products formed include sulfoxides and sulfones, which are less toxic than the parent compound.

    Temporal Effects in Laboratory Settings

    The stability and degradation of this compound can affect its biological activity over time. Laboratory studies show that environmental factors such as temperature and humidity can influence its efficacy as an insecticide.

    Study 1: Induction of Enzyme Activity

    A study on Triatoma infestans , a blood-sucking insect, demonstrated that exposure to this compound led to significant increases in glutathione S-transferase (GST) activity. This suggests a potential adaptive response to detoxify the insecticide, indicating that sublethal doses can induce metabolic resistance mechanisms ( ).

    Study 2: Comparative Toxicity Analysis

    In a comparative study involving various organophosphates, this compound exhibited varying levels of toxicity across different species. For example, it was found to be more toxic to certain insects compared to mammals, highlighting species-specific vulnerabilities ( ).

    Table 1: Biological Activity Summary of this compound

    Biological ActivityEffectReference
    AChE InhibitionHigh
    GST InductionSignificant increase at sublethal doses
    Acute ToxicityVaries by species (higher in insects)
    Metabolic PathwaysCytochrome P450 mediated detoxification

    Table 2: Pharmacokinetic Properties

    PropertyDescription
    AbsorptionSkin, lungs, gastrointestinal
    DistributionAccumulates in nerve tissues
    MetabolismLiver (cytochrome P450)
    ExcretionRenal

    Q & A

    Basic Research Questions

    Q. What are the established protocols for synthesizing and characterizing Dioxabenzofos in laboratory settings?

    • Methodological Answer : Synthesis typically involves controlled phosphorylation of substituted benzofuran derivatives under inert atmospheres. Purification requires column chromatography (silica gel, hexane/ethyl acetate gradients) followed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural validation . For purity assessment, gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection is recommended, adhering to thresholds ≥98% .
    • Key Considerations : Ensure reaction intermediates are stabilized at low temperatures (<0°C) to prevent ring-opening side reactions.

    Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

    • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for trace-level detection in water or soil. Solid-phase extraction (SPE) using C18 cartridges improves recovery rates (>85%) . For non-polar matrices (e.g., adipose tissue), employ accelerated solvent extraction (ASE) paired with GC-MS/MS .
    • Validation : Include matrix-matched calibration curves and spike-recovery tests (70–120% acceptable range) to account for matrix effects .

    Q. What safety protocols are critical when handling this compound in laboratory settings?

    • Methodological Answer : Use fume hoods for all synthesis steps due to potential neurotoxic vapor release. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and full-face shields. Emergency protocols should address dermal exposure (immediate rinsing with 10% sodium bicarbonate) and spill containment (activated carbon adsorption) .

    Advanced Research Questions

    Q. How can mechanistic studies resolve contradictions in this compound’s degradation pathways across varying pH conditions?

    • Methodological Answer : Design pH-controlled batch experiments (pH 3–11) with isotopically labeled this compound (e.g., ¹⁸O or ²H) to track hydrolysis products via LC-HRMS. Compare kinetics using pseudo-first-order models and density functional theory (DFT) calculations to identify transition states .
    • Data Contradiction Analysis : Cross-validate results with in silico metabolite prediction tools (e.g., EAWAG-BBD Pathway Prediction System) to reconcile discrepancies in intermediate formation .

    Q. What experimental designs are optimal for assessing this compound’s bioaccumulation potential in aquatic ecosystems?

    • Methodological Answer : Conduct microcosm studies with model organisms (e.g., Daphnia magna) under OECD Test Guideline 315. Measure bioconcentration factors (BCFs) via stable isotope labeling and whole-body autoradiography. Pair with transcriptomic analysis (RNA-seq) to identify detoxification gene activation .
    • Statistical Framework : Use nonlinear mixed-effects models to account for interspecies variability and environmental covariates (e.g., dissolved organic carbon) .

    Q. How can researchers address conflicting data on this compound’s endocrine-disruption potency in in vitro vs. in vivo models?

    • Methodological Answer : Apply tiered testing:

    Tier 1 : High-throughput screening (HTS) with human adrenal (H295R) cells to assess steroidogenesis disruption.

    Tier 2 : Zebrafish embryo assays (OECD TG 236) for developmental toxicity.

    Tier 3 : Cross-species comparisons using in silico docking (e.g., molecular dynamics simulations with estrogen receptor alpha) .

    • Data Reconciliation : Use Bayesian meta-analysis to weight studies by sample size and methodological rigor .

    Supplementary Information

    • Table 1 : Recommended Analytical Parameters for this compound Detection

      MatrixTechniqueLOD (ng/mL)LOQ (ng/mL)Reference
      WaterLC-MS/MS0.10.3
      SoilGC-MS/MS0.51.5

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    Feasible Synthetic Routes

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